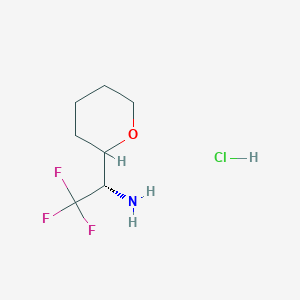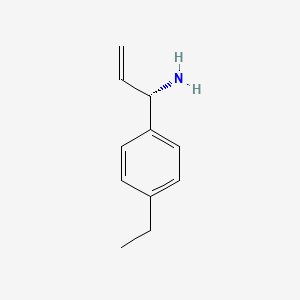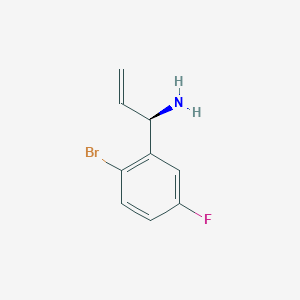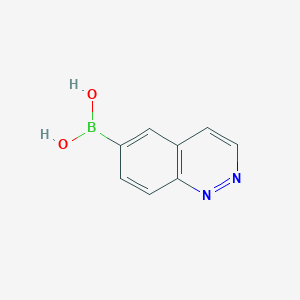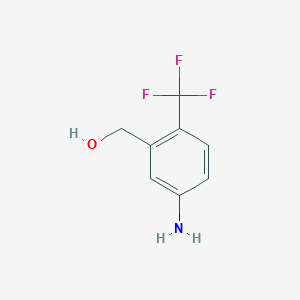
(5-Amino-2-(trifluoromethyl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Amino-2-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C8H8F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(trifluoromethyl)aniline with formaldehyde under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of (5-Amino-2-(trifluoromethyl)phenyl)methanol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Amino-2-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of (5-Amino-2-(trifluoromethyl)phenyl)ketone.
Reduction: Formation of (5-Amino-2-(trifluoromethyl)phenyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5-Amino-2-(trifluoromethyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-Amino-2-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with target molecules, while the hydroxyl group can participate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Amino-5-(trifluoromethyl)phenyl)methanol: Similar structure but with the amino and hydroxyl groups in different positions.
(5-Amino-2-(trifluoromethyl)phenyl)ketone: Oxidized form of the compound.
(5-Amino-2-(trifluoromethyl)phenyl)amine: Reduced form of the compound.
Uniqueness
(5-Amino-2-(trifluoromethyl)phenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H8F3NO |
|---|---|
Molekulargewicht |
191.15 g/mol |
IUPAC-Name |
[5-amino-2-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7-2-1-6(12)3-5(7)4-13/h1-3,13H,4,12H2 |
InChI-Schlüssel |
HXUBNJKIIAOFAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(S)-2-(2,4-Dichloro-benzyloxycarbonylamino)-3-methyl-butyrylamino]-5-fluoro-4-oxo-pentanoic acid](/img/structure/B13033696.png)
![1,6-Dimethyl-3-(4-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033703.png)
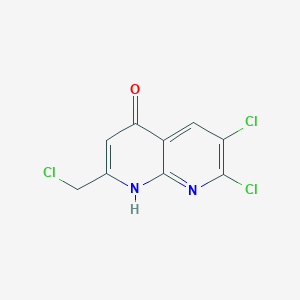
![6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B13033717.png)
![4-Chloro-2-methyl-5H-pyrrolo[3,4-D]pyrimidin-7(6H)-one](/img/structure/B13033728.png)
![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.6]undecane-4-carboxylic acid](/img/structure/B13033729.png)
![Tert-butyl cis-3-oxo-2,4-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13033734.png)
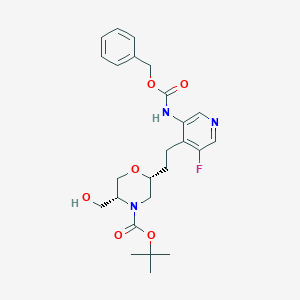
![5-chloro-2-ethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13033739.png)
![methyl6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13033747.png)
